molecular formula C24H20ClNO4 B1408347 (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid CAS No. 1280787-14-5

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid

Cat. No.: B1408347
CAS No.: 1280787-14-5
M. Wt: 421.9 g/mol
InChI Key: VPGXZWIGRRRZMG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.

    Chlorination: The phenyl ring is chlorinated to introduce the chloro substituent.

    Coupling Reaction: The protected amino acid is coupled with the desired propionic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the Fmoc protecting group.

    Substitution: The chloro substituent on the phenyl ring can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid is used as a building block in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms due to its ability to form stable peptide bonds.

Medicine

In medicine, it is used in the development of peptide-based drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptide chains, and the pathways involved are those related to peptide bond formation and cleavage.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-phenyl-propionic acid: Similar structure but lacks the chloro substituent.

    ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methyl-phenyl)-propionic acid: Similar structure but has a methyl group instead of a chloro group.

Uniqueness

The presence of the chloro substituent in ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-chloro-phenyl)-propionic acid makes it unique, as it can undergo specific substitution reactions that other similar compounds cannot

Properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGXZWIGRRRZMG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123853
Record name Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280787-14-5
Record name Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-chloro-α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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